Trimipramine N-oxide Trimipramine N-oxide A metabolite of Trimipramine
Brand Name: Vulcanchem
CAS No.: 14171-70-1
VCID: VC21341632
InChI: InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3
SMILES: CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-]
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol

Trimipramine N-oxide

CAS No.: 14171-70-1

Cat. No.: VC21341632

Molecular Formula: C20H26N2O

Molecular Weight: 310.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Trimipramine N-oxide - 14171-70-1

CAS No. 14171-70-1
Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
IUPAC Name 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide
Standard InChI InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3
Standard InChI Key UNOPAPJVNIQNJP-UHFFFAOYSA-N
SMILES CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-]
Canonical SMILES CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-]
Appearance White Solid
Melting Point 115-117°C

Chemical Properties and Structure

Basic Identification

Trimipramine N-oxide is identified by the CAS number 14171-70-1 . Its molecular formula is C20H26N2O with a molecular weight of 310.43324 daltons . The compound is typically available as a white to off-white solid with a melting point range of 115-117°C .

Structural Characteristics

The chemical structure of Trimipramine N-oxide features the core tricyclic structure inherited from trimipramine with the addition of an N-oxide functional group. Its canonical SMILES notation is O=N(CC(CN1C2=C(CCC3=C1C=CC=C3)C=CC=C2)C)C, representing its complete molecular structure . The compound is formally named as (2RS)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine N-oxide, reflecting its structural relationship to trimipramine .

Physicochemical Properties

The following table summarizes the key physicochemical properties of Trimipramine N-oxide:

PropertyValueReference
Molecular FormulaC20H26N2O
Molecular Weight310.43324
Physical FormSolid (White to Off-White)
Melting Point115-117°C
pKa4.68±0.40 (Predicted)
SolubilityDMSO: soluble; Acetone, Methanol: slightly soluble
FDA UNIITUI5X0O724

Metabolism and Formation

Metabolic Pathway

Trimipramine N-oxide is formed via N-oxidation of the parent compound trimipramine . This metabolic transformation represents an important biotransformation pathway for trimipramine in the human body. The N-oxidation process specifically occurs at one of the nitrogen atoms in the trimipramine molecule, resulting in the formation of the N-oxide functional group that characterizes this metabolite .

Enzymatic Systems Involved

The formation of Trimipramine N-oxide is catalyzed by multiple cytochrome P450 (CYP) isoforms in the liver. Specifically, the N-oxidation of trimipramine involves CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4 . This multi-enzyme involvement indicates a complex metabolic process and suggests that genetic variations in these enzymes could potentially affect the rate and extent of Trimipramine N-oxide formation in different individuals. The involvement of multiple CYP isoforms also suggests a potential for drug-drug interactions when trimipramine is co-administered with inhibitors or inducers of these enzymes.

Pharmacological Profile

Transporter Inhibition Properties

Research Findings on Inhibitory Potencies

Inhibition of Monoamine Transporters

A detailed study published in Psychopharmacology investigated the inhibitory potencies of trimipramine and its main metabolites, including Trimipramine N-oxide, at human monoamine and organic cation transporters . The research utilized HEK293 cells heterologously expressing these transporters to determine the inhibition of [3H]MPP+ uptake by the compounds under investigation .

Comparative Inhibitory Concentration Values

The following table presents the IC50 values (the concentration required for 50% inhibition) of Trimipramine N-oxide for various transporters:

TransporterIC50 (μM)Reference
Human Serotonin Transporter (hSERT)3.59
Organic Cation Transporter 1 (OCT1)9.35
Dopamine Transporter (DAT)9.4
Norepinephrine Transporter (NET)11.7
Organic Cation Transporter 2 (OCT2)27.4

Applications in Research

Pharmacological Studies

Trimipramine N-oxide serves as an important research tool in studies investigating the mechanism of action of tricyclic antidepressants, particularly trimipramine . Its selective inhibitory effect on the serotonin transporter makes it valuable for studies focusing on serotonergic neurotransmission and its role in depression and anxiety .

Metabolic Pathway Investigations

As a major metabolite of trimipramine, Trimipramine N-oxide is essential in research on drug metabolism pathways, particularly those involving N-oxidation by cytochrome P450 enzymes . Understanding the formation and properties of this metabolite contributes to broader knowledge about tricyclic antidepressant metabolism and pharmacokinetics.

Structure-Activity Relationship Studies

The distinct pharmacological profile of Trimipramine N-oxide compared to trimipramine provides valuable insights for structure-activity relationship studies. The changes in transporter inhibition potencies resulting from the N-oxidation of trimipramine demonstrate how structural modifications can alter a compound's pharmacological properties and target selectivity .

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